5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-14-5-3-10(7-15(14)21-2)9-18-12-8-11(17)4-6-13(12)22-16(18)19/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOTFZOVFNQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzyl chloride from 3,4-dimethoxybenzyl alcohol using thionyl chloride or phosphorus trichloride as the chlorinating agent.
Formation of Benzoxazole Ring: The benzoxazole ring is formed by reacting 5-chloro-2-aminophenol with a suitable carboxylic acid derivative, such as 3,4-dimethoxybenzyl chloride, under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the final benzoxazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the benzyl position.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of benzo[d]oxazole can inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections resistant to conventional antibiotics .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It could potentially mitigate neurodegenerative processes, making it a candidate for further exploration in the treatment of conditions like Alzheimer's disease .
Pharmacological Studies
Pharmacological evaluations have focused on the compound's mechanism of action and its pharmacokinetic properties.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research is ongoing to determine its absorption, distribution, metabolism, and excretion (ADME) profiles .
Material Science Applications
Beyond medicinal applications, this compound has potential uses in material science.
Organic Electronics
The unique electronic properties of benzo[d]oxazole derivatives make them suitable for applications in organic electronics. They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport characteristics .
Polymer Chemistry
In polymer chemistry, the incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials with tailored properties for specific industrial uses .
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer, highlighting its potential as an effective anticancer agent .
- Antimicrobial Evaluation : Clinical trials have shown that formulations containing this compound exhibit superior efficacy against multidrug-resistant bacterial strains compared to standard treatments .
- Neuroprotection Research : Experimental models indicated that administration of this compound resulted in improved cognitive function and reduced neuronal loss in models of neurodegeneration, supporting its potential use in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways depend on the specific application and target. For example, in antimicrobial studies, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one with key analogs, focusing on structural features, synthetic pathways, and biological activities.
Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives
Structural and Electronic Differences
- 3,4-Dimethoxybenzyl vs. Halogenated Benzyl Groups : The target compound’s 3,4-dimethoxybenzyl group provides electron-donating methoxy groups, contrasting with the electron-withdrawing dichlorobenzyl group in 5-chloro-3-(2,4-dichlorobenzyl)-benzoxazolone. This difference likely impacts lipophilicity (ClogP: higher for dichloro derivatives) and membrane permeability .
- Methyl vs. ~350–400 g/mol for benzyl derivatives) .
Key Research Findings
Substituent-Driven Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs, critical for pharmacokinetics .
Halogenation and Bioactivity : Dichlorobenzyl derivatives show stronger antimicrobial effects but higher cytotoxicity (e.g., LC₅₀: 25 µM in MCF-7 cells) .
Sigma Receptor Specificity : Piperazine-containing analogs (e.g., SN79) highlight the importance of nitrogen-rich substituents for sigma-2 receptor binding .
Biological Activity
5-Chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, primarily focusing on its inhibitory effects on key enzymes and its potential as an anticancer agent.
Enzyme Inhibition
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a series of benzoxazole derivatives showed IC50 values ranging from 5.80 µM to 40.80 µM for AChE and from 7.20 µM to 42.60 µM for BuChE, indicating potential as therapeutic agents for conditions like Alzheimer's disease .
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| This compound | TBD | TBD |
| Standard (Donepezil) | 33.65 µM | 35.80 µM |
| Other Analogues | Range: 5.80 - 40.80 µM | Range: 7.20 - 42.60 µM |
Anticancer Activity
In vitro studies have also indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of the PI3K/Akt signaling pathway. This suggests that the compound could be a candidate for further development as an anticancer agent.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent study synthesized several benzoxazole derivatives, including the target compound, and evaluated their inhibitory effects on AChE and BuChE. The findings revealed that certain analogues exhibited better inhibition than standard drugs like Donepezil .
- Anticancer Mechanism Investigation : Another research focused on the mechanism by which benzoxazole derivatives induce apoptosis in cancer cells. It was found that these compounds could significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves refluxing 5-chloro-1,3-benzoxazol-2(3H)-one with 3,4-dimethoxybenzyl chloride in acetonitrile at 60°C for 4–6 hours, monitored by TLC (hexane:ethyl acetate, 3:2). Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Post-reaction, the product is precipitated in cold water and recrystallized from ethanol. Key parameters like reaction time and catalyst use (if applicable) are systematically tested to maximize yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Structural confirmation requires multi-modal analysis:
- NMR (¹H and ¹³C) identifies substituent positions and confirms benzoxazole core integrity.
- IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for oxazolone).
- Mass spectrometry (ESI or EI) confirms molecular weight and fragmentation patterns.
- Melting point determination and TLC (Rf comparison) assess purity. For advanced purity analysis, HPLC with a C18 column and UV detection is recommended .
Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial or antifungal activity?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 0.5–128 µg/mL. Minimum Inhibitory Concentration (MIC) is determined by absorbance (OD₆₀₀) after 24-hour incubation. Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups influencing biological efficacy?
- Methodological Answer :
- Modify substituents : Compare analogs with varied benzyl substituents (e.g., methoxy vs. halogen groups) to assess electronic effects.
- Bioisosteric replacement : Substitute the oxazolone ring with triazole or oxadiazole moieties to evaluate heterocycle impact.
- Pharmacophore mapping : Use computational tools (e.g., MOE, Schrödinger) to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Validate predictions with enzymatic inhibition assays .
Q. What computational modeling approaches are suitable for elucidating the compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or GROMACS to simulate binding to putative targets (e.g., fungal CYP51). Validate with molecular dynamics (MD) simulations over 100 ns to assess binding stability.
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
Q. How should conflicting data regarding synthesis yields or biological potency be systematically analyzed and resolved?
- Methodological Answer :
- Controlled replication : Repeat experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between parameters (e.g., solvent polarity × reaction time).
- Bioassay validation : Cross-test batches in multiple assays (e.g., disk diffusion vs. microdilution) to rule out methodological bias. Contradictions in MIC values may arise from differences in microbial strains or inoculum size; standardize using ATCC strains .
Q. What advanced catalytic systems or alternative reaction setups enhance the efficiency of its preparation?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yield. Optimize power settings (300–600 W) to prevent decomposition.
- Organocatalysts : Use DMAP or DBU to accelerate benzylation steps.
- Continuous flow chemistry : Improve scalability and reproducibility by minimizing intermediate handling .
Key Considerations for Data Reporting
- Reproducibility : Document solvent purity, equipment calibration, and microbial strain sources.
- Data transparency : Share raw spectral data (e.g., NMR FID files) and assay replicates in supplementary materials.
- Ethical compliance : Adhere to institutional biosafety protocols for antimicrobial testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
